N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
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Overview
Description
- N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as Quinazolinone , belongs to the quinazoline family of compounds.
- Its chemical formula is C₁₆H₁₀N₄O₂, and it features a quinazolinone core with a cyanophenyl group attached.
- Quinazolinones have diverse biological activities, making them interesting targets for research and drug development.
Preparation Methods
- One common approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with an appropriate carbonyl compound (such as an aldehyde or ketone) under acidic conditions.
Synthetic Routes: Quinazolinones can be synthesized through various methods, including cyclization reactions.
Reaction Conditions: Acid-catalyzed cyclization typically occurs in solvents like ethanol or acetic acid.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains similar.
Chemical Reactions Analysis
- Quinazolinones undergo several reactions:
Oxidation: Oxidation of the quinazolinone core can lead to various derivatives.
Reduction: Reduction can yield dihydroquinazolinones.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Common Reagents and Conditions:
Major Products: Various derivatives with altered substituents on the quinazolinone scaffold.
Scientific Research Applications
Chemistry: Quinazolinones serve as building blocks for designing novel compounds due to their versatile reactivity.
Biology: Some quinazolinones exhibit antitumor, antimicrobial, or anti-inflammatory properties.
Medicine: Researchers explore their potential as kinase inhibitors, antiviral agents, and more.
Industry: Quinazolinones find applications in pharmaceuticals and agrochemicals.
Mechanism of Action
- Quinazolinones may act through various pathways:
Kinase Inhibition: Some derivatives inhibit specific kinases involved in cell signaling.
Enzyme Modulation: They can affect enzymes related to disease processes.
Receptor Binding: Interaction with receptors (e.g., GPCRs) influences cellular responses.
Comparison with Similar Compounds
Uniqueness: Quinazolinones stand out due to their diverse biological activities and structural versatility.
Similar Compounds: Related compounds include quinazolines, benzimidazoquinazolines, and quinazolin-4(3H)-ones.
Properties
Molecular Formula |
C17H12N4O2 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H12N4O2/c18-9-12-5-1-3-7-14(12)20-16(22)10-21-11-19-15-8-4-2-6-13(15)17(21)23/h1-8,11H,10H2,(H,20,22) |
InChI Key |
KKOORDGCDAXPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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